1,3-bis(dichlorophosphino)benzene 31P NMR chemical shift data
1,3-bis(dichlorophosphino)benzene 31P NMR chemical shift data
An In-Depth Technical Guide to the ³¹P NMR Characterization of 1,3-bis(dichlorophosphino)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical framework for characterizing 1,3-bis(dichlorophosphino)benzene using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. While a definitive, experimentally verified chemical shift for this specific isomer is not widely reported in public literature, this document synthesizes data from analogous compounds, outlines methodologies for empirical data acquisition, and discusses computational approaches for spectral prediction. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to confidently approach the ³¹P NMR analysis of this and related multi-phosphorus aromatic species.
Introduction to ³¹P NMR Spectroscopy in Organophosphorus Chemistry
Phosphorus-31 NMR spectroscopy is an exceptionally powerful and direct tool for the structural elucidation of organophosphorus compounds. The utility of this technique stems from several key properties of the ³¹P nucleus:
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100% Natural Abundance: The ³¹P isotope is the only naturally occurring isotope of phosphorus, which provides maximum sensitivity without the need for isotopic enrichment.[1]
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Spin Quantum Number of ½: A spin of ½ results in sharp, well-resolved NMR signals and simplifies spectral interpretation by eliminating quadrupolar broadening effects.[1]
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High Gyromagnetic Ratio: This property contributes to the high sensitivity of the nucleus, allowing for the analysis of relatively small sample quantities.
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Broad Chemical Shift Range: The chemical shifts (δ) in ³¹P NMR can span over 700 ppm, offering excellent signal dispersion and sensitivity to subtle changes in the electronic environment of the phosphorus atom.[2]
Chemical shifts are typically reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2]
1,3-bis(dichlorophosphino)benzene: A Key Synthetic Precursor
1,3-bis(dichlorophosphino)benzene, with the chemical formula C₆H₄(PCl₂)₂, is a reactive organophosphorus compound featuring two dichlorophosphino groups in a meta-disposition on a benzene ring. This arrangement makes it a valuable precursor for the synthesis of pincer-type diphosphine ligands, which are of significant interest in coordination chemistry and homogeneous catalysis. The electronic and steric properties of the resulting ligands are directly influenced by the 1,3-substitution pattern. Accurate characterization of this starting material is therefore a critical first step in any synthetic application.
³¹P NMR Spectral Data and Interpretation
Chemical Shift (δ)
As of the date of this guide, a specific, peer-reviewed experimental ³¹P NMR chemical shift for 1,3-bis(dichlorophosphino)benzene is not cataloged in major public databases. However, a reliable estimate can be derived from the analysis of structurally similar compounds.
Aryl-PCl₂ compounds typically exhibit ³¹P NMR signals in a characteristic downfield region. For example, the chemical shift for phenyldichlorophosphine (PhPCl₂) is approximately δ = 162.0 ppm .[3] The electronic effect of a second dichlorophosphino group on the benzene ring is expected to be relatively minor in the meta position, leading to a chemical shift that is very close to that of the monosubstituted analog.
The table below summarizes the relevant chemical shift data and provides an estimated value for the target compound.
| Compound | Structure | ³¹P NMR Chemical Shift (δ, ppm) | Comments |
| Phenyldichlorophosphine | C₆H₅PCl₂ | 162.0[3] | Key reference for aryldichlorophosphines. |
| 1,3-bis(dichlorophosphino)benzene | m-C₆H₄(PCl₂)₂ | ~160-164 (Estimated) | The two phosphorus nuclei are chemically equivalent and expected to resonate as a single peak, with a chemical shift very similar to the monosubstituted compound. |
| 1,2-bis(dichlorophosphino)benzene | o-C₆H₄(PCl₂)₂ | Data not readily available | Proximity effects might cause a slight deviation from the estimated range. |
| 1,4-bis(dichlorophosphino)benzene | p-C₆H₄(PCl₂)₂ | Data not readily available | Electronic communication through the para position might influence the chemical shift. |
It is crucial to note that this value is an estimate. The actual experimental value may be influenced by factors discussed in the following section.
Coupling Constants (J)
In a proton-decoupled ³¹P NMR spectrum, 1,3-bis(dichlorophosphino)benzene is expected to show a singlet, as the two phosphorus atoms are chemically and magnetically equivalent.
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Phosphorus-Phosphorus (P-P) Coupling: The through-bond coupling (⁴JPP) between two phosphorus atoms separated by four bonds (P-C-C-C-P) is typically very small or negligible and is unlikely to be resolved. Through-space coupling is also not anticipated due to the large distance between the meta-positioned phosphorus atoms.
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Phosphorus-Carbon (P-C) Coupling: Coupling between ³¹P and ¹³C can be observed in ¹³C NMR spectra and is a valuable tool for structural confirmation.[4]
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Phosphorus-Proton (P-H) Coupling: In a proton-coupled ³¹P NMR spectrum, small couplings to the aromatic protons would be expected, leading to a more complex multiplet. However, spectra are most commonly acquired with proton decoupling to enhance sensitivity and simplify the spectrum.
Critical Factors Influencing the ³¹P NMR Spectrum
The precise chemical shift of 1,3-bis(dichlorophosphino)benzene can be influenced by several experimental parameters. Understanding these effects is vital for accurate data interpretation and reproducibility.
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Solvent Effects: The choice of solvent can significantly alter the chemical shift. Aprotic solvents such as deuterated chloroform (CDCl₃), benzene-d₆ (C₆D₆), or toluene-d₈ are recommended for this reactive compound. Polar or protic solvents may lead to sample degradation and can cause substantial shifts in the resonance frequency due to varying solute-solvent interactions.[5]
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Concentration: While generally a minor effect for small molecules, high concentrations can sometimes lead to small changes in chemical shift due to intermolecular interactions. It is good practice to report the concentration at which the spectrum was acquired.
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Temperature: Temperature variations can affect molecular motion and intermolecular interactions, potentially causing slight shifts in the observed resonance. Maintaining a constant, reported temperature is essential for precise and comparable results.
Experimental Protocol for ³¹P NMR Data Acquisition
This section provides a detailed, self-validating methodology for obtaining a high-quality ³¹P{¹H} NMR spectrum of 1,3-bis(dichlorophosphino)benzene.
Materials and Reagents
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1,3-bis(dichlorophosphino)benzene sample
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Deuterated solvent (e.g., CDCl₃ or C₆D₆), anhydrous grade
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NMR tube (5 mm, high precision)
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External reference standard: 85% H₃PO₄ in a sealed capillary insert
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Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Step-by-Step Sample Preparation
Rationale: 1,3-bis(dichlorophosphino)benzene is sensitive to air and moisture. All handling must be performed under an inert atmosphere to prevent hydrolysis to the corresponding phosphine oxides or other byproducts, which would complicate the spectrum.
-
Dry Glassware: Ensure the NMR tube and all other glassware are rigorously dried in an oven (e.g., at 120 °C) overnight and cooled under a stream of inert gas.
-
Inert Atmosphere Handling: Transfer the NMR tube and all reagents into a glovebox or prepare for handling on a Schlenk line.
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Sample Weighing: Accurately weigh approximately 10-20 mg of 1,3-bis(dichlorophosphino)benzene directly into the NMR tube.
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Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of anhydrous deuterated solvent to the NMR tube.
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Homogenization: Cap the NMR tube and gently agitate the sample until the solid is fully dissolved.
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Reference Standard: Carefully insert the sealed capillary containing 85% H₃PO₄ into the NMR tube. The use of an external standard prevents any potential reaction of the reference with the reactive analyte.
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Sealing: Securely cap the NMR tube. For long-term or variable-temperature experiments, flame-sealing the tube under vacuum is recommended.
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Transfer: Remove the sealed tube from the inert atmosphere for NMR analysis.
NMR Spectrometer Setup and Data Acquisition
Rationale: The following parameters are typical starting points for a modern NMR spectrometer (e.g., 400 MHz). Optimization may be required based on the instrument and sample concentration.
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Instrument Tuning: Tune the NMR probe for the ³¹P frequency.
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Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
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Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift (~162 ppm).
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Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all possible signals (including impurities) are captured.
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Acquisition Time (AQ): Set to at least 1.0 second for good resolution.
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Relaxation Delay (D1): Start with a delay of 2-5 seconds. ³¹P relaxation times can vary, and a sufficient delay is crucial for accurate quantification if needed.
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Number of Scans (NS): Begin with 16 or 32 scans. Increase as needed to achieve an adequate signal-to-noise ratio.
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Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16).
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Data Processing
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Fourier Transform: Apply an exponential line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
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Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.
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Referencing: Calibrate the chemical shift scale by setting the peak from the external 85% H₃PO₄ standard to 0 ppm.
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring a proton-decoupled ³¹P NMR spectrum.
Computational Prediction of ³¹P NMR Chemical Shifts
In the absence of experimental data, quantum chemical calculations provide a powerful alternative for predicting ³¹P NMR chemical shifts. Density Functional Theory (DFT) is a commonly employed method that can yield highly accurate results when appropriate functionals and basis sets are used.[5][6]
The standard approach involves:
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Geometry Optimization: The 3D structure of 1,3-bis(dichlorophosphino)benzene is first optimized to find its lowest energy conformation.
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NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor (σ) is calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.
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Chemical Shift Calculation: The calculated shielding constant for a reference compound (e.g., phosphine, PH₃, or phosphoric acid) is subtracted from the shielding constant of the target molecule. This difference is then used to determine the chemical shift (δ) relative to the experimental standard.[6]
The accuracy of these predictions is highly dependent on the level of theory. For reliable results, it is often necessary to use larger basis sets that include polarization and diffuse functions.[5] The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) can also improve the accuracy of the prediction by accounting for solvent effects.[5]
Conclusion
The ³¹P NMR characterization of 1,3-bis(dichlorophosphino)benzene is straightforward, with an expected chemical shift in the range of 160-164 ppm . Due to the chemical equivalence of the two phosphorus nuclei, a single peak is anticipated in the proton-decoupled spectrum. Researchers must exercise caution during sample preparation, as the compound is sensitive to air and moisture. In the absence of a confirmed experimental value, this guide provides a robust framework for its estimation, empirical measurement, and computational verification. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reliable data critical for subsequent synthetic applications.
References
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Hack, J., Jordan, M., Schmitt, A., Zorn, H. S., Eulenberger, I., & Geitner, R. (2023). Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. Journal of Cheminformatics, 15(1), 122. [Link]
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Hack, J., et al. (2023). Ilm-NMR-P31: an open-access ³¹P nuclear magnetic resonance database and data-driven prediction of ³¹P NMR shifts. Digitale Bibliothek Thüringen. [Link]
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